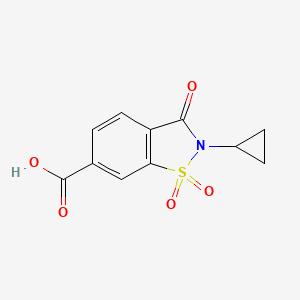

2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

CAS No.: 1082558-21-1

Cat. No.: VC3343356

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082558-21-1 |

|---|---|

| Molecular Formula | C11H9NO5S |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | 2-cyclopropyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO5S/c13-10-8-4-1-6(11(14)15)5-9(8)18(16,17)12(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) |

| Standard InChI Key | HCWXRWFYAUPEBF-UHFFFAOYSA-N |

| SMILES | C1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O |

| Canonical SMILES | C1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O |

Introduction

Physical and Chemical Properties

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid possesses distinct physical and chemical properties that are characteristic of its molecular structure and functional group composition. Understanding these properties is essential for evaluating its potential applications in pharmaceutical research and organic synthesis. The compound is identified by the CAS number 1082558-21-1 and exhibits physical properties typical of carboxylic acid-containing heterocyclic compounds.

The molecular formula of the compound is C11H9NO5S, with a calculated molecular weight of 267.26 g/mol. This molecular composition reflects the presence of the benzothiazole core structure, the cyclopropyl group, the trioxo functionalities, and the carboxylic acid group. The IUPAC name for this compound is 2-cyclopropyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, which systematically describes its structural components according to standard chemical nomenclature.

The compound's chemical identity can be precisely defined using standard chemical identifiers. Its Standard InChI notation is InChI=1S/C11H9NO5S/c13-10-8-4-1-6(11(14)15)5-9(8)18(16,17)12(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15), and the corresponding Standard InChIKey is HCWXRWFYAUPEBF-UHFFFAOYSA-N. The SMILES notation for the compound is C1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O, providing a linear textual representation of its molecular structure.

Table 1: Physical and Chemical Properties of 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 1082558-21-1 |

| Molecular Formula | C11H9NO5S |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | 2-cyclopropyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO5S/c13-10-8-4-1-6(11(14)15)5-9(8)18(16,17)12(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) |

| Standard InChIKey | HCWXRWFYAUPEBF-UHFFFAOYSA-N |

| SMILES | C1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O |

| PubChem Compound ID | 28259900 |

Structural Features and Molecular Architecture

The molecular structure of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exhibits several distinctive features that contribute to its chemical properties and potential applications. The compound's architecture centers around a benzothiazole ring system, which consists of a benzene ring fused with a thiazole ring. This heterocyclic core provides the structural foundation for the compound's unique properties.

A defining feature of this compound is the cyclopropyl group attached to the nitrogen atom (N-2) of the benzothiazole ring. Cyclopropyl is a three-membered ring structure that introduces specific conformational constraints and electronic properties to the molecule. The strained nature of the cyclopropyl ring can influence the compound's reactivity and may contribute to its potential biological activity through specific molecular interactions with target proteins or receptors.

The trioxo functionality in the compound refers to the presence of three oxygen atoms in the form of carbonyl (C=O) and sulfonyl (S=O) groups. Specifically, there is one carbonyl group at position 3 of the thiazole ring, and two oxygen atoms attached to the sulfur atom, forming a sulfonyl group (S(=O)2). These oxygen-containing groups contribute to the compound's polarity and potential hydrogen-bonding capabilities, which are important considerations for drug-like properties.

The carboxylic acid group (-COOH) at position 6 of the benzene portion of the benzothiazole ring represents another key structural feature. This functional group introduces acidic properties to the molecule and provides a site for potential chemical modifications through various reactions. The carboxylic acid moiety can participate in hydrogen bonding interactions, which may influence the compound's solubility, crystal packing, and potential binding interactions with biological targets.

Synthesis Methods

The synthesis of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid likely involves multi-step synthetic procedures starting from simpler benzothiazole derivatives. Based on established methodologies for similar compounds, several synthetic approaches can be proposed for the preparation of this complex molecule. These methods typically involve the formation of the benzothiazole core structure followed by subsequent modifications to introduce the specific functional groups.

One potential synthetic approach involves the initial formation of the benzothiazole ring system through the condensation of 2-aminothiophenols with appropriate aldehydes or nitriles. This fundamental method has been widely employed for the synthesis of benzothiazole derivatives since the late 19th century when A.W. Hofmann first produced 2-substituted benzothiazoles through simple cyclization mechanisms . The resulting benzothiazole core can then be further modified through a series of transformations to introduce the cyclopropyl group, the trioxo functionalities, and the carboxylic acid group .

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | 2-Aminothiophenol derivatives, aldehydes/nitriles | Formation of benzothiazole core |

| 2 | N-Alkylation | Cyclopropyl halides, base | Introduction of cyclopropyl group |

| 3 | Oxidation | Sodium hypochlorite or potassium permanganate | Formation of sulfonyl group |

| 4 | Functional group conversion | Hydrolysis conditions | Generation of carboxylic acid |

Structure-Activity Relationships in Benzothiazole Derivatives

The biological activity of benzothiazole derivatives, including compounds structurally related to 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, is significantly influenced by their structural features and substitution patterns. Understanding these structure-activity relationships (SAR) provides valuable insights for the rational design of new compounds with enhanced biological activities. Research on related benzothiazole derivatives has revealed important trends regarding the impact of various substituents on their biological properties, particularly antifungal activity .

Studies have shown that the position and nature of substituents on the benzothiazole ring system play crucial roles in determining biological activity. For example, research on benzothiazol-2-yl acylthioureas has demonstrated that compounds with nitro (NO2) groups at different positions of the benzothiazole ring exhibit varying levels of antifungal activity. The order of activity has been observed as 4-NO2 > 6-NO2 > 5-NO2, which correlates with the intensity of the electrostatic effect of the NO2 group on the nitrogen atom in the benzothiazole ring .

The cyclopropyl group, which is a key structural feature of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, has been associated with enhanced biological activity in related compounds. For instance, 6-NO2 benzothiazol-2-yl cyclopropylcarboxamide (A12) has demonstrated excellent antifungal activity against both Valsa mali and Botrytis cinerea, with inhibition rates of 98.3% and 96.5%, respectively, surpassing the commercial fungicide Hymexazol . This suggests that the cyclopropyl moiety may contribute significantly to the biological properties of benzothiazole derivatives.

Table 4: Antifungal Activities of Selected Benzothiazole Derivatives with Cyclopropyl Groups

| Compound | Structure Description | % Inhibition against V. mali | % Inhibition against B. cinerea | EC50 (μg/mL) against V. mali | EC50 (μg/mL) against B. cinerea |

|---|---|---|---|---|---|

| A12 | 6-NO2 benzothiazol-2-yl cyclopropylcarboxamide | 98.3 ± 0.3 | 96.5 ± 0.6 | 8.9 | 19.2 |

| A3 | 6-MeO benzothiazol-2-yl cyclohexylcarboxamide | 91.8 ± 1.5 | 98.6 ± 0.5 | 19.1 | 20.6 |

| Hymexazol (commercial standard) | - | 77.1 ± 0.7 | 81.3 ± 1.5 | - | - |

The presence of electron-withdrawing groups on the benzothiazole ring or on attached aryl rings has been associated with enhanced antifungal activity. Compounds with strong electron-withdrawing substituents such as -NO2 and -CF3 have demonstrated superior antifungal properties compared to those with electron-donating groups. This observation suggests that the electronic properties of substituents significantly influence the biological activity of benzothiazole derivatives .

The carboxylic acid functionality at position 6 of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid may also contribute to its potential biological activity. Carboxylic acid groups can participate in hydrogen bonding interactions with target proteins or receptors, potentially enhancing binding affinity and specificity. Additionally, this functional group provides a site for further derivatization, allowing for the creation of a series of analogs with optimized biological properties.

The mechanism of action for antifungal benzothiazole derivatives may involve interaction with components of the fungal cell wall or cell membrane. Preliminary research has suggested that some benzothiazole compounds affect the mycelial cell wall and cell membrane of fungi such as Botrytis cinerea, although the exact molecular mechanisms require further investigation .

Related Benzothiazole Derivatives and Comparative Analysis

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is part of a broader family of benzothiazole derivatives that have been studied for various applications, particularly in pharmaceutical research. Examining related compounds provides a context for understanding the potential properties and applications of our target compound. Several structurally similar benzothiazole derivatives have been synthesized and evaluated for their biological activities, offering valuable comparative insights .

One closely related compound is 4-chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole (CAS: 1242323-82-5), which shares the benzothiazole core structure and the cyclopropyl substituent with our target compound. This related compound has a molecular formula of C10H7ClFNS and a molecular weight of 227.69 g/mol. The primary structural differences include the halogen substituents (chloro and fluoro groups) instead of the carboxylic acid and trioxo functionalities. These differences in substitution pattern likely result in distinct chemical and biological properties .

Table 5: Comparison of 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic Acid with Related Compounds

Research on benzothiazole derivatives with various substituent patterns has revealed important structure-activity relationships. For instance, compounds with nitro (NO2) groups at different positions of the benzothiazole ring exhibit varying levels of antifungal activity, with 4-NO2 substituted compounds generally showing the highest activity . The presence of electron-withdrawing groups on the benzothiazole ring or on attached aryl groups has been associated with enhanced antifungal properties.

The synthesis methods for various benzothiazole derivatives provide insights into potential approaches for the preparation of 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Traditional methods involve the condensation of 2-aminothiophenols with substituted aldehydes or nitriles to form the benzothiazole core structure, followed by further modifications to introduce specific functional groups . These established synthetic methodologies can be adapted for the preparation of our target compound and structurally related derivatives.

Comparative analysis of the biological activities of related benzothiazole derivatives suggests potential applications for 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. The documented antifungal activity of compounds like 6-NO2 benzothiazol-2-yl cyclopropylcarboxamide (A12) against plant pathogens suggests that our target compound may exhibit similar biological properties, particularly given the presence of the cyclopropyl group and the potential for electron-withdrawing effects from the trioxo and carboxylic acid functionalities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume